

hydroxyethylcellulose matrix for indapamide sustained release

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Indapamide hemihydrate

CAS No.: 180004-24-4

Cat. No.: S530602

[Get Quote](#)

Formulation Protocol: HEC-based Indapamide Matrix Tablets

This protocol details the manufacturing of sustained-release indapamide tablets via direct compression, using a blend of HEC and HPC as the matrix system [1] [2].

Materials

- **Active Ingredient:** Indapamide hemihydrate [2].
- **Polymers:** Hydroxyethyl Cellulose (HEC) and Hydroxypropyl Cellulose (HPC) [1].
- **Fillers/Diluents:** Direct compression excipient (e.g., 75% α -Lactose monohydrate and 25% powdered cellulose) [2].
- **Other Excipients:** Povidone (PVP K30) as a binder, Magnesium Stearate as a lubricant, and Colloidal Silica (Aerosil) as a glidant [3].

Equipment

- Sieve (e.g., 500 μ m mesh)
- Electronic balance
- Twin-shell or similar powder blender

- Tablet compression machine with 7-9 mm round punches

Step-by-Step Procedure

- **Milling/Sieving:** Sieve indapamide, HEC, HPC, and all other excipients through a suitable mesh screen (e.g., 500 μm) to de-lump and ensure uniform particle size [2].
- **Geometric Dilution & Blending:**
 - In a twin-shell blender, mix the sieved indapamide with an equal volume of the direct compression excipient blend.
 - Add the remaining excipients and polymers (HEC & HPC). Blend for 15-20 minutes to achieve a homogeneous mixture [2].
- **Lubrication:** Add the pre-sieved magnesium stearate and colloidal silica to the blend. Mix gently for an additional 2-3 minutes to avoid over-lubrication [3].
- **Compression:** Compress the final blend into tablets on a rotary press using 7-9 mm round punches. The compression force should be adjusted to achieve tablets with a hardness of 6-8 kp [4].

Pre-compression Powder Characterization

Before compression, evaluate the powder blend for the following critical quality attributes to ensure a robust manufacturing process [4]:

- **Bulk Density:** 0.4 - 0.5 g/cm^3
- **Tapped Density:** 0.5 - 0.6 g/cm^3
- **Compressibility Index (Carr's Index):** $\leq 20\%$ (indicating good flow)
- **Angle of Repose:** $\leq 30^\circ$ (indicating excellent flow)

Post-compression Tablet Quality Control

The finished tablets must comply with pharmacopoeial standards and internal specifications. Key tests include [4]:

- **Description:** Tablets should be white or off-white, round, and biconvex.
- **Average Weight:** For a 200 mg tablet, weight variation should be within $\pm 7.5\%$ [4].
- **Thickness:** 3.0 - 4.0 mm (for a 200 mg tablet).
- **Hardness:** 6-8 kp (approximately 60-80 N) [4].
- **Friability:** $\leq 1.0\%$ [4].

- **Drug Content:** 95.0 - 105.0% of the labeled amount (2.5 mg) [4].
- **In-vitro Dissolution Performance:** Use the dissolution test method described below.

In-Vitro Drug Release Testing Protocol

This method is used to profile the drug release from the sustained-release matrix tablets [4] [5].

Materials & Equipment

- **Apparatus:** USP Dissolution Apparatus I (Baskets) or II (Paddles).
- **Dissolution Media:** pH 6.8 Phosphate Buffer.
- **Temperature:** $37^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$.
- **Paddle Speed:** 50-75 rpm.
- **Sampling Time Points:** 1, 2, 4, 6, 8, 12, and 16 hours.

Procedure

- Place 900 mL of dissolution medium, maintained at $37^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$, into the vessel.
- Operate the apparatus at a paddle speed of 50-75 rpm.
- At predetermined time intervals, withdraw a sample (e.g., 10 mL) from the dissolution vessel.
- Filter the sample immediately through a 0.45- μm membrane filter.
- Analyze the drug concentration in the sample using a validated UV-Vis spectrophotometric method at its λ -max (e.g., 242 nm for indapamide) or by HPLC.
- Replace the medium with an equal volume of fresh buffer to maintain a constant volume.

The target release profile should demonstrate sustained release over 12-16 hours. The drug release mechanism can be evaluated by fitting the data to various kinetic models [4] [6].

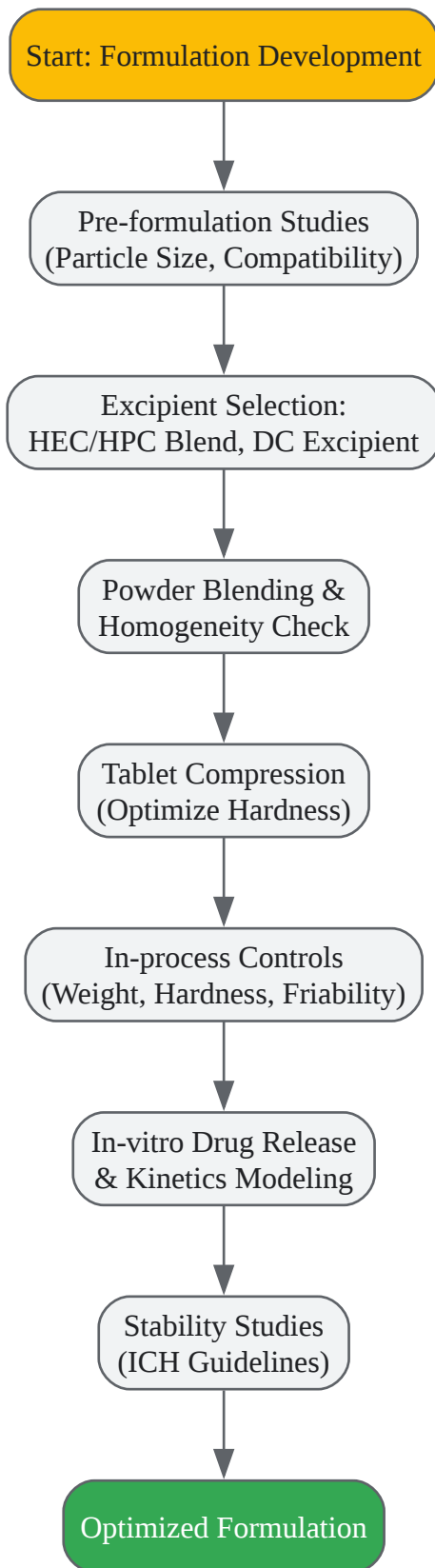
Release Kinetics and Data Analysis

Fit the dissolution data to mathematical models to understand the drug release mechanism [4] [5]. The table below summarizes the expected outcomes for an optimized HEC-based formulation.

Kinetic Model	Equation	Interpretation for Optimized HEC Formulation
Zero-Order	$(Q_t = Q_0 + K_0 t)$	Strong fit ($R^2 > 0.99$) indicates constant release rate over time [5].
Higuchi	$(Q_t = K_H \sqrt{t})$	Good fit ($R^2 > 0.98$) suggests release is diffusion-controlled.
Korsmeyer-Peppas	$(M_t/M_\infty = K t^n)$	$n \approx 0.89$ indicates anomalous (non-Fickian) transport, coupling diffusion and polymer erosion [4].
Hixson-Crowell	$(\sqrt[3]{W_0} - \sqrt[3]{W_t} = K_{HC} t)$	Good fit ($R^2 > 0.98$) implies release is influenced by tablet erosion [5].

Process Development Workflow

The following diagram illustrates the key stages in developing and optimizing the HEC-based indapamide matrix tablet.



[Click to download full resolution via product page](#)

Key Development Considerations

- **Polymer Properties:** The molecular weight and viscosity grade of HEC are critical. Higher molecular weight grades (e.g., 720 kDa) generally provide slower drug release and more robust matrices [7].
- **Drug Load:** Indapamide is a low-dose drug (1.5-2.5 mg). Ensuring content uniformity is paramount, which is achieved through geometric dilution and thorough mixing of a pre-mix [2].
- **Stability:** The direct compression process avoids moisture and heat, enhancing the stability of the final product. Conduct stability studies as per ICH guidelines to confirm shelf life [2].

This protocol provides a foundation for developing a robust sustained-release formulation of indapamide using an HEC-based matrix system. Further optimization of polymer ratios and compression parameters may be required for specific target release profiles.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. US5451409A - Sustained release matrix system using ... [patents.google.com]
2. WO2005074884A2 - Sustained release pharmaceutical ... [patents.google.com]
3. Extended release indapamide tablets and their process of ... [patents.google.com]
4. Formulation and Quality Determination of Indapamide ... [pmc.ncbi.nlm.nih.gov]
5. Development and experimental design of a novel ... [pubmed.ncbi.nlm.nih.gov]
6. DESIGN AND IN-VITRO EVALUATION OF INDAPAMIDE ... [ijpsr.com]
7. Evaluation of Hydroxyethyl Cellulose Grades as the Main ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [hydroxyethylcellulose matrix for indapamide sustained release].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b530602#hydroxyethylcellulose-matrix-for-indapamide-sustained-release>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com